2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride
Description
2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride (CAS: 1803609-96-2) is a synthetic amine derivative with the molecular formula C₁₅H₁₇Cl₂NO and a calculated molecular weight of 297.9 g/mol. Structurally, it features a central ethanamine backbone substituted with a benzyloxy group (-OCH₂C₆H₅) and a 4-chlorophenyl ring at the C2 position, forming a chiral center. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-phenylmethoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c16-14-8-6-13(7-9-14)15(10-17)18-11-12-4-2-1-3-5-12;/h1-9,15H,10-11,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEVSADFFQESOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CN)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Synthesis of the Benzyloxyphenylethanamine Core
The synthesis begins with the formation of a phenylethanamine derivative bearing a benzyloxy substituent. This is achieved via benzylation of phenylethylamine or related precursors:
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- React phenylethylamine with benzyl halides (benzyl bromide or chloride) in the presence of a base such as potassium carbonate (K₂CO₃).
- Use an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Reflux at temperatures around 56–90°C for 4–6 hours.
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Phenylethylamine + Benzyl bromide → 2-(Benzyloxy)phenylethanamine- The benzylation introduces the benzyloxy group at the terminal position of the ethyl chain.
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- Excess benzyl bromide (1.2–1.5 equivalents).
- Reaction monitored via TLC.
- Purification through recrystallization or chromatography.
Introduction of the 4-Chlorophenyl Group
The next step involves attaching the 4-chlorophenyl moiety:
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- Nucleophilic substitution or coupling reactions using 4-chlorobenzyl derivatives.
- Alternatively, the 4-chlorophenyl group can be introduced via reductive amination if a suitable aldehyde or ketone precursor is available.
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2-(Benzyloxy)phenylethanamine + 4-chlorobenzaldehyde → Imine formation- Followed by reduction (e.g., hydrogenation or catalytic hydrogenation) to yield the secondary amine.
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- Use of catalytic hydrogenation over Pd/C in ethanol or methanol.
- Mild conditions to prevent over-reduction.
Formation of the Hydrochloride Salt
The free amine is converted to its hydrochloride salt:
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- Bubbling dry hydrogen chloride gas into a solution of the free base in anhydrous diethyl ether or ethanol.
- Alternatively, addition of concentrated hydrochloric acid in a suitable solvent.
- Crystallization of the hydrochloride salt upon cooling.
-
- Recrystallization from ethanol or acetone.
- Drying under vacuum to obtain pure hydrochloride form.
Summary Data Table of Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Benzylation | Benzyl bromide + K₂CO₃ | DMF | 56–90°C | 4–6 h | 78–85% | Excess benzyl bromide improves yield |
| Coupling with 4-chlorobenzaldehyde | 2-(Benzyloxy)phenylethanamine + aldehyde | Ethanol | Reflux | 4–8 h | 75–82% | Followed by reduction |
| Salt formation | HCl gas or concentrated HCl | Diethyl ether or ethanol | Room temp | 1–2 h | Quantitative | Crystallization |
Research Findings and Optimization Strategies
- Reaction Efficiency: Use of excess benzyl halide and controlled temperature enhances benzylation efficiency.
- Selectivity: Protecting groups are generally unnecessary if reaction conditions are optimized.
- Purity: Recrystallization from ethanol or acetone yields high-purity hydrochloride salts.
- Stability: The hydrochloride salt is stable under dry conditions but sensitive to moisture; storage in desiccators at 2–8°C is recommended.
Additional Considerations
- Alternative Routes: Direct reductive amination of 4-chlorobenzaldehyde with benzyl-protected phenylethylamine can streamline synthesis.
- Green Chemistry: Employing solvent-free conditions or microwave-assisted synthesis can reduce reaction times and improve yields.
- Characterization: Confirm structure via IR (N-H stretch, aromatic C=C), NMR (benzyloxy and aromatic protons), and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
2-(H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]ethan-1-amine Hydrochloride (5c.HCl)
- Molecular Formula: C₁₆H₁₅Cl₂NO₂
- Molecular Weight : 324.20 g/mol
- Key Substituents : 3,4-Methylenedioxyphenyl (benzodioxole) and 4-chlorobenzyl.
- Activity : Demonstrated antibacterial efficacy, likely due to the electron-withdrawing chlorophenyl group enhancing membrane penetration .
- Synthesis Yield : 85% (oil), highlighting efficient benzodioxole incorporation .
2-(4-Chlorophenyl)ethan-1-amine Hydrochloride
2-(5-(4-(Benzyloxy)phenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (Compound 19)
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₁₇ClN₂O
- Molecular Weight : 240.73 g/mol
- Key Substituents : Ethoxy-indole moiety.
- Activity : Indole derivatives often exhibit serotoninergic activity, though specific data for this compound are unavailable .
Comparative Data Table
Key Differences and Implications
Benzodioxole in 5c.HCl enhances electron density, possibly contributing to antibacterial activity via π-π stacking with microbial enzymes .
Pharmacological Profiles :
- TAAR1 agonists (e.g., Compound 19) prioritize triazole or heterocyclic cores for receptor binding, whereas the target compound’s ethanamine backbone may favor alternative targets .
- Indole derivatives (e.g., 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine) often target serotonin receptors, suggesting divergent pathways compared to chlorophenyl-focused compounds .
Synthetic Accessibility :
- The target compound’s synthesis is undescribed in the provided evidence, but high yields (>85%) for analogs with benzyloxy or chlorophenyl groups suggest feasible routes via reductive amination or nucleophilic substitution .
Biological Activity
2-(Benzyloxy)-2-(4-chlorophenyl)ethan-1-amine hydrochloride is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzyloxy group and a chlorophenyl group, which may contribute to its interactions with biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data from various studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzyloxy Group : Achieved by reacting benzyl alcohol with a halogenated precursor under basic conditions.
- Introduction of the Chlorophenyl Group : This step often utilizes a Friedel-Crafts alkylation reaction to substitute a hydrogen atom on the ethanamine backbone with a 4-chlorophenyl group.
- Formation of the Hydrochloride Salt : The final step involves converting the free amine to its hydrochloride salt using hydrochloric acid.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
Antimicrobial Properties
Studies have suggested that this compound may possess antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest. The specific pathways and molecular targets are yet to be fully elucidated but warrant further investigation .
The precise mechanism of action for this compound remains to be fully characterized. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Understanding these interactions will require detailed biochemical studies and molecular modeling approaches .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(Benzyloxy)-2-phenylethan-1-amine hydrochloride | Lacks chlorophenyl group | Limited biological activity reported |
| 2-(4-Chlorophenyl)ethan-1-amine hydrochloride | Lacks benzyloxy group | Known for some neuroactive properties |
| 2-(Benzyloxy)-2-(4-methylphenyl)ethan-1-amine hydrochloride | Methyl instead of chlorine | Potentially different pharmacological profile |
The presence of both benzyloxy and chlorophenyl groups in this compound may impart distinct chemical and biological properties compared to these similar compounds .
Case Studies
Several case studies have documented the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .
- Anticancer Evaluation : In vitro tests showed that this compound inhibited cell growth in various cancer cell lines, with IC50 values indicating its effectiveness at low concentrations .
- Mechanistic Insights : Further research is needed to explore how this compound affects specific cellular pathways and its potential as a lead compound for drug development targeting microbial infections or cancer therapies.
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during reduction can lead to side reactions (e.g., over-reduction or decomposition).
- Solvent Choice : Anhydrous solvents (e.g., THF) improve reduction efficiency .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (≥95%) .
What advanced analytical techniques are recommended to confirm the structural integrity of this compound?
Q. Basic
Q. Advanced
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ expected for C₁₅H₁₅ClNO·HCl).
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly if chiral centers are present .
How can researchers optimize the compound’s stability during long-term storage?
Q. Basic
Q. Advanced
- Degradation Studies : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies degradation products via LC-MS .
What strategies address contradictory bioactivity data in receptor binding assays?
Q. Advanced
- Assay Standardization : Use consistent cell lines (e.g., HEK293T for GPCR studies) and buffer systems (e.g., pH 7.4 Tris-HCl) to minimize variability .
- Orthogonal Validation : Cross-validate results using calcium flux assays, β-arrestin recruitment, and radioligand binding to confirm target engagement .
- Purity Verification : Impurities ≥2% (e.g., unreacted intermediates) can skew dose-response curves; rigorous HPLC analysis is essential .
How does the benzyloxy group influence the compound’s pharmacokinetic properties?
Q. Advanced
- Metabolic Stability : The benzyloxy group may undergo CYP450-mediated oxidation. Liver microsome assays (human/rat) can predict metabolic clearance rates .
- Lipophilicity : LogP calculations (e.g., using ClogP software) correlate with blood-brain barrier permeability, critical for CNS-targeted studies .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Advanced
- Exothermic Reactions : Large-scale reductions (e.g., NaBH₄) require controlled temperature to prevent runaway reactions. Flow chemistry systems improve safety .
- Purification : Column chromatography becomes impractical; switch to fractional crystallization or pH-dependent extraction .
How can computational modeling guide the design of derivatives with improved selectivity?
Q. Advanced
- Docking Studies : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to off-target receptors (e.g., 5-HT2A vs. 5-HT2C) .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis identifies substituents (e.g., electron-withdrawing groups on the phenyl ring) that enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
